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molecular formula C12H16 B8720042 Benzene, (3-methyl-1-methylenebutyl)-

Benzene, (3-methyl-1-methylenebutyl)-

Cat. No. B8720042
M. Wt: 160.25 g/mol
InChI Key: UITGPFDMCDXUSB-UHFFFAOYSA-N
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Patent
US05506219

Procedure details

Chloro-(2-methylpropyl)magnesium (150 ml, 0.300 mol, from Aldrich) was added over 20 minutes to a solution of benzonitrile (10.21 ml, 0.100 mol, from Aldrich) in ether (150 ml), stirring under argon at room temperature. The solution was allowed to stir under argon at room temperature for 18 hours. The reaction mixture was then cooled to 0° C. and 1.2N HCl (125 ml) was added. The aqueous layer was extracted with ether (twice), and the organic layers were combined and washed with brine and dried over MgSO4, filtered and concentrated to a yellow oil. The oil was purified by flash chromatography on Merck silica gel in 2% EtOAc in hexane. Fractions containing the product were combined and concentrated to afford the title compound as a yellow oil (13.305 gm, 83%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.21 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[Mg][CH2:3][CH:4]([CH3:6])[CH3:5].[C:7](#N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl.[CH3:16]COCC>>[CH3:5][CH:4]([CH3:6])[CH2:3][C:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH2:16]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
Cl[Mg]CC(C)C
Name
Quantity
10.21 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under argon at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir under argon at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (twice), and the organic layers
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on Merck silica gel in 2% EtOAc in hexane
ADDITION
Type
ADDITION
Details
Fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.305 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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